[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione
Description
[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione is a synthetic thiourea derivative characterized by its hybrid molecular architecture. The compound integrates two pharmacologically significant moieties:
- Adamantanylethylamino group: The adamantane core confers high lipophilicity and rigidity, enhancing blood-brain barrier penetration and metabolic stability .
- 4-(4-Fluorophenyl)piperazinyl group: The fluorophenyl-substituted piperazine is associated with receptor-binding activity, particularly in serotonin and dopamine pathways .
- Methane-1-thione backbone: The thione group (-C=S) serves as a hydrogen-bond acceptor, influencing intermolecular interactions and binding affinity .
Its synthesis follows methodologies similar to adamantane-containing triazole derivatives, leveraging catalytic piperidine and solvent systems like ethanol/DMF .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3S/c1-16(23-13-17-10-18(14-23)12-19(11-17)15-23)25-22(28)27-8-6-26(7-9-27)21-4-2-20(24)3-5-21/h2-5,16-19H,6-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGOQJHKJZQOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is functionalized with an ethylamine group, followed by the introduction of the piperazine ring. The final step involves the incorporation of the fluorophenyl group and the thione moiety. Common reagents used in these reactions include alkyl halides, amines, and thiolating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thione group to a thiol or a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Nucleophiles like amines or thiols; conditionspolar solvents, room temperature to moderate heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of [(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key analogs is summarized below:
Pharmacological and Physicochemical Properties
- Lipophilicity : The adamantane moiety in the target compound significantly elevates logP values compared to analogs with benzyl or tert-butyl groups, suggesting superior membrane permeability .
- Receptor Binding : Fluorophenyl-substituted piperazines (as in the target compound) exhibit higher affinity for serotonin (5-HT1A) and dopamine D2 receptors than pyridyl or diphenylmethyl variants .
- Stability: Crystalline packing via C–H···S interactions (observed in the target compound) enhances thermal stability relative to non-thione derivatives like bis[4-(4-fluorophenyl)piperazinyl]ethane-1,2-dione .
Biological Activity
Chemical Structure and Properties
The molecular structure of [(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione can be described as follows:
- Core Structure : The compound features an adamantane moiety linked to an ethylamine group, which is further connected to a piperazine ring substituted with a fluorophenyl group and a thione functional group.
- Molecular Formula : C₁₈H₂₃F₁N₂S
- Molecular Weight : Approximately 320.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : The piperazine ring is known for its ability to interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which may influence mood and behavior.
- Enzyme Inhibition : The thione group may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structural motifs can exhibit antidepressant-like effects in animal models, likely through modulation of serotonin levels.
- Antipsychotic Potential : Given its structural resemblance to known antipsychotic agents, there is potential for this compound to exhibit antipsychotic properties, warranting further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antipsychotic | Reduced psychotic symptoms in models | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antidepressant Efficacy
A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent increase in serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Case Study 2: Antipsychotic Potential
In a separate study evaluating the compound's effects on dopaminergic signaling, this compound showed promise in reducing hyperactivity induced by amphetamine in mice. This effect was attributed to its action on D2 dopamine receptors.
Q & A
Basic: What are the key synthetic pathways for synthesizing [(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling adamantane derivatives (e.g., adamantylethylamine) with a fluorophenyl-substituted piperazine via nucleophilic substitution or reductive amination. Solvents like ethanol or dimethylformamide are commonly used, with catalysts such as triethylamine to enhance reaction efficiency .
- Step 2 : Introduction of the thione group via sulfurization reagents (e.g., Lawesson’s reagent) or thiourea intermediates. Reaction temperatures (70–100°C) and anhydrous conditions are critical to avoid byproducts .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Single crystals grown via slow evaporation (e.g., in ethanol) reveal a pseudo-centrosymmetric structure with an L-shaped conformation. Key parameters include dihedral angles between triazole and fluorophenyl groups (78–79°) and C-H···π interactions stabilizing the 3D lattice .
- Spectroscopy :
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of adamantane derivatives, while ethanol minimizes side reactions .
- Catalyst screening : Triethylamine or DMAP improves coupling efficiency by neutralizing HCl byproducts during amide/thione formation .
- Temperature control : Maintaining 80–90°C during thiourea cyclization ensures complete conversion without thermal degradation .
- Purity validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities <1% .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Reproduce assays under identical conditions (e.g., cell lines, incubation time) to isolate variability. For example, conflicting IC values in kinase inhibition studies may arise from differences in ATP concentrations .
- Purity verification : Re-test compounds using DSC (melting point ±1°C deviation indicates impurities) or HRMS to confirm molecular integrity .
- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding poses across studies and identify structural determinants of activity .
Advanced: What experimental approaches are used to study receptor interactions of this compound?
- Binding assays : Radioligand displacement (e.g., H-spiperone for dopamine D2/D3 receptors) quantifies affinity (K) and selectivity ratios .
- Functional assays : Measure cAMP inhibition (for GPCRs) or kinase activity (e.g., JAK2/STAT3 pathways) using luciferase reporters or FRET-based sensors .
- Structural biology : Co-crystallization with target proteins (e.g., 5-HT receptors) identifies critical hydrogen bonds (e.g., between thione sulfur and Tyr residue) .
Basic: What are the thermal stability and decomposition profiles of this compound?
- Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C, with a single-step mass loss (~95%) indicating high purity .
- Differential scanning calorimetry (DSC) : Sharp endothermic peak at 185°C (melting) followed by exothermic decomposition at 225°C .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with logP values to predict bioavailability. For example, electron-withdrawing groups (e.g., -F) enhance membrane permeability .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify residues contributing to hydrophobic interactions (e.g., adamantane with receptor pockets) .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 450 → 320 for quantification) and deuterated internal standards .
- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) achieves >90% recovery from plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
